9-Acridinamine, N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxy-
CAS No.: 79953-24-5
Cat. No.: VC20325429
Molecular Formula: C22H20ClN7O
Molecular Weight: 433.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79953-24-5 |
|---|---|
| Molecular Formula | C22H20ClN7O |
| Molecular Weight | 433.9 g/mol |
| IUPAC Name | N-[3-(6-aminopurin-9-yl)propyl]-6-chloro-2-methoxyacridin-9-amine |
| Standard InChI | InChI=1S/C22H20ClN7O/c1-31-14-4-6-17-16(10-14)19(15-5-3-13(23)9-18(15)29-17)25-7-2-8-30-12-28-20-21(24)26-11-27-22(20)30/h3-6,9-12H,2,7-8H2,1H3,(H,25,29)(H2,24,26,27) |
| Standard InChI Key | GHRJAYKJSUGEHG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCN4C=NC5=C(N=CN=C54)N |
Introduction
Structural and Chemical Characterization
9-Acridinamine, N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxy- is a hybrid molecule combining an acridine scaffold with a purine base linked via a propyl chain. Its molecular formula is C₂₂H₂₀ClN₇O, with a molecular weight of 433.9 g/mol . Key structural features include:
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Acridine core: A tricyclic aromatic system substituted with chlorine at position 6 and methoxy at position 2.
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Purine moiety: A 6-amino-9H-purin-9-yl group attached to the acridine’s nitrogen via a three-carbon propyl linker.
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Functional groups: Primary amine (-NH₂) on the purine ring and secondary amine (-NH-) at the acridine-purine junction.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 79953-24-5 | |
| Molecular Formula | C₂₂H₂₀ClN₇O | |
| Molecular Weight | 433.9 g/mol | |
| Canonical SMILES | COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCN4C=NC5=C(N=CN=C54)N |
Synthesis and Manufacturing
The synthesis involves multi-step reactions combining acridine derivatives and purine bases. Key steps include:
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Nucleophilic substitution: Introduction of the methoxy group at position 2 of the acridine core.
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Coupling reaction: Attachment of the purine moiety to the acridine’s nitrogen via a propyl linker.
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Purification: Chromatographic methods to isolate the final product.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Methanol, NaOH, acridine precursor | 6-Chloro-2-methoxyacridine formation |
| 2 | Purine base, propyl bromide, K₂CO₃ | Propyl-purine intermediate synthesis |
| 3 | Acridine derivative, DMF, 80°C | Coupling to form final product |
Industrial optimization focuses on maximizing yield and purity, often requiring strict temperature and solvent control .
Physical and Chemical Properties
Structural Attributes
The compound’s planar acridine core enables intercalation into DNA, while the purine moiety enhances specificity for nucleic acid binding sites. The chlorine substituent at position 6 increases electrophilicity, potentially influencing metabolic stability .
Stability and Reactivity
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Tautomerism: The acridine-purine junction may exhibit prototropic tautomerism, affecting solubility and binding kinetics .
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Solubility: Limited data exist, but analogs like 9-amino-6-chloro-2-methoxyacridine (ACMA) are sparingly soluble in water, requiring organic solvents for handling .
Biological Interactions and Mechanisms
Nucleic Acid Binding
The compound intercalates into DNA, preferentially targeting AT-rich regions. This interaction disrupts DNA replication and transcription, making it a potential candidate for anticancer applications .
Protein Interactions
The purine moiety may facilitate interactions with purine-binding enzymes (e.g., kinases or ATPases), though specific studies are lacking .
Applications in Research and Development
Drug Development
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Anticancer potential: Intercalation disrupts DNA, inhibiting tumor growth.
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Targeted therapies: The purine linker could enable site-specific delivery .
Molecular Biology Tools
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DNA probes: Analogous to ACMA, which is used to study DNA-protein interactions and membrane proton gradients .
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Fluorescent labeling: Potential utility in tracking DNA dynamics in live cells .
Comparative Analysis with Related Compounds
Research Gaps and Future Directions
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